Ambrisentan - 177036-94-1

Ambrisentan

Catalog Number: EVT-258891
CAS Number: 177036-94-1
Molecular Formula: C22H22N2O4
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ambrisentan, chemically known as (+)-(2S)-2-[(4,6-dimethylpyrimidine-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid, is a synthetic compound extensively studied for its biological activity. [, ] It belongs to the class of endothelin receptor antagonists, specifically exhibiting selectivity for the endothelin type A (ETA) receptor. [, ] This selectivity makes it a valuable tool in scientific research, particularly in understanding the physiological and pathological roles of the endothelin system.

(S)-4-hydroxymethyl ambrisentan

    Compound Description: (S)-4-hydroxymethyl ambrisentan is a major metabolite of Ambrisentan, formed primarily via CYP3A4-mediated oxidation. [, ] This metabolite shows less potent activity compared to Ambrisentan in terms of endothelin receptor antagonism. []

    Relevance: This compound is a key metabolite of Ambrisentan and studying its formation and activity helps understand the pharmacokinetic profile and potential drug interactions of Ambrisentan. [] A study highlighted that co-administration of shikonin, a natural compound, with Ambrisentan led to decreased (S)-4-hydroxymethyl ambrisentan exposure, suggesting shikonin's inhibitory effect on Ambrisentan metabolism. []

    Compound Description: Bosentan is a dual endothelin receptor antagonist (ERA), targeting both endothelin type A (ETA) and type B (ETB) receptors. [, , ] It is approved for the treatment of pulmonary arterial hypertension (PAH). [, ]

    Relevance: Bosentan serves as a relevant comparator to Ambrisentan due to its similar therapeutic application in PAH. [, ] While both are ERAs, Ambrisentan exhibits selectivity towards the ETA receptor. [, ] Clinical data suggest that Ambrisentan might have a lower risk of liver function test abnormalities compared to Bosentan. []

    Compound Description: Sitaxsentan, similar to Ambrisentan, is a selective antagonist for the endothelin type A (ETA) receptor. [, ] It is also utilized in the treatment of pulmonary arterial hypertension (PAH). [, ]

    Relevance: Both Sitaxsentan and Ambrisentan share the same mechanism of action and therapeutic target, making it a relevant comparison point for understanding the pharmacological profile of Ambrisentan. [] Some studies suggest that Ambrisentan may have a lower risk of causing liver function test abnormalities compared to Sitaxsentan. []

Macitentan

    Compound Description: Macitentan is a dual endothelin receptor antagonist (ERA) with activity against both endothelin type A (ETA) and type B (ETB) receptors. [, , ] It is approved for the treatment of pulmonary arterial hypertension (PAH). [, , ]

    Relevance: Similar to Bosentan, Macitentan serves as a relevant comparator to Ambrisentan due to its therapeutic application in PAH, despite having a different receptor binding profile. [] A network meta-analysis suggested that Ambrisentan might have better efficacy and tolerability compared to Macitentan in PAH treatment. []

Tadalafil

    Compound Description: Tadalafil is a phosphodiesterase type 5 (PDE-5) inhibitor. [, , ] It is used in the treatment of erectile dysfunction and pulmonary arterial hypertension (PAH). [, , ]

    Relevance: While not structurally related, Tadalafil is often used in combination with Ambrisentan for treating PAH. [, ] Studies suggest that the combined use of these two drugs is well-tolerated and does not necessitate dose adjustments. [, ] In the AMBITION trial, initial combination therapy with Ambrisentan and Tadalafil demonstrated a lower risk of clinical failure events compared to monotherapy with either drug in previously untreated PAH patients. []

Sildenafil

    Compound Description: Sildenafil, like Tadalafil, is a phosphodiesterase type 5 (PDE-5) inhibitor. [, , ] It is used for treating erectile dysfunction and pulmonary arterial hypertension (PAH). [, , ]

    Relevance: Although structurally unrelated to Ambrisentan, Sildenafil is commonly used concurrently with Ambrisentan in PAH patients. [, , ] Pharmacokinetic studies demonstrate no clinically significant interaction between Ambrisentan and Sildenafil, supporting their safe co-administration. []

Ketoconazole

    Compound Description: Ketoconazole is a strong inhibitor of the cytochrome P450 enzyme, specifically CYP3A4, which is involved in drug metabolism. []

    Relevance: Given that Ambrisentan undergoes some degree of metabolism via CYP3A4, Ketoconazole serves as a probe drug to investigate potential drug-drug interactions. [] Studies indicated that Ketoconazole did not significantly impact the pharmacokinetics of Ambrisentan, indicating a low risk of interaction. []

Digoxin

    Compound Description: Digoxin is a medication used in the treatment of heart failure and atrial fibrillation. [] It is also believed to potentially offer benefits in managing PAH. []

    Relevance: Due to Digoxin's reliance on P-glycoprotein (P-gp) for excretion and the potential impact of ERAs like Ambrisentan on renal blood flow (which can affect Digoxin elimination), the interaction between these two drugs was investigated. [] Research suggests that Ambrisentan does not significantly alter the pharmacokinetics of Digoxin, indicating their safe co-administration. []

Source and Classification

Ambrisentan is derived from a class of compounds known as endothelin receptor antagonists. It specifically targets the endothelin A receptor, which plays a crucial role in regulating vascular tone and blood pressure. The compound is classified under the International Nonproprietary Name (INN) system and is recognized by various health authorities, including the European Medicines Agency, for its therapeutic use in pulmonary arterial hypertension .

Synthesis Analysis

The synthesis of Ambrisentan involves several methods aimed at achieving high optical purity and yield. One notable method includes a five-step synthesis starting from benzophenone, which incorporates resolution and substitution reactions to produce the desired compound .

Technical Details

  1. Starting Material: The synthesis often begins with benzophenone.
  2. Key Reactions:
    • Enantioselective epoxidation using chiral auxiliaries.
    • Photochemical regioselective epoxide opening.
    • Base-mediated ester hydrolysis.
  3. Purification: High-performance liquid chromatography (HPLC) is employed to ensure purity and identify any process-related impurities .

An alternative method described in a patent involves reacting (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid with 4,6-dimethylpyrimidine derivatives, yielding Ambrisentan with over 99% enantiomeric excess .

Molecular Structure Analysis

Ambrisentan's molecular structure can be represented by its chemical formula C21H25N3O3SC_{21}H_{25}N_{3}O_{3}S. The compound has a complex structure featuring multiple functional groups that contribute to its pharmacological activity.

Structure Data

  • Molecular Weight: Approximately 393.51 g/mol
  • Structural Features: The molecule contains:
    • A sulfonamide group
    • Aromatic rings
    • A chiral center that is pivotal for its activity.

The stereochemistry at the chiral center is critical for the drug's efficacy, as different enantiomers may exhibit different pharmacological profiles.

Chemical Reactions Analysis

Ambrisentan undergoes several chemical reactions during its synthesis and metabolism. Key reactions include:

  1. Epoxidation: The formation of an epoxide intermediate through enantioselective reactions.
  2. Hydrolysis: Conversion of esters to acids under basic conditions, which is essential for generating the active form of the drug.
  3. Deprotection: Removal of protecting groups to yield the final product.

These reactions are optimized to enhance yield and minimize by-products, ensuring high purity of Ambrisentan .

Mechanism of Action

Ambrisentan functions primarily as an endothelin A receptor antagonist. By blocking this receptor, it prevents endothelin-1 from exerting its vasoconstrictive effects on blood vessels.

Process Data

  • Vasodilation: Inhibition of endothelin-1 leads to vasodilation, reducing pulmonary arterial pressure.
  • Improved Blood Flow: Enhanced blood flow results in improved oxygen delivery to tissues and alleviation of symptoms associated with pulmonary arterial hypertension.

This mechanism underscores its therapeutic role in managing pulmonary arterial hypertension effectively.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and acetonitrile but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Stability Range: Optimal stability at neutral pH levels.

These properties are critical for formulation development and ensuring drug efficacy during storage and administration .

Applications

Ambrisentan is primarily used in clinical settings for:

Properties

CAS Number

177036-94-1

Product Name

Ambrisentan

IUPAC Name

(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1

InChI Key

OUJTZYPIHDYQMC-LJQANCHMSA-N

SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C

Solubility

Ambrisentan is practically insoluble in aqueous solutions at low pH. Solubility increases at higher pH.

Synonyms

(+)-(2S)-2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoic acid
ambrisentan
BSF 208075
BSF-208075
BSF208075
Letairis
LU 208075
LU-208075
LU208075

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C

Isomeric SMILES

CC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.